4-Bromo-5-(bromomethyl)-3-methylisoxazole

Vue d'ensemble

Description

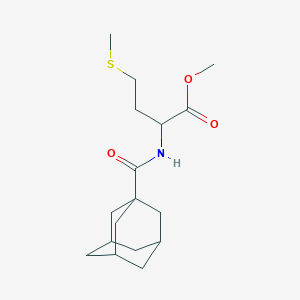

4-Bromo-5-(bromomethyl)-3-methylisoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic ring that contains an oxygen and nitrogen atom. The addition of bromine and a methyl group to this ring results in the formation of 4-Bromo-5-(bromomethyl)-3-methylisoxazole.

Applications De Recherche Scientifique

Precursor for Synthesis of Heterocycles

4-Bromo-5-(bromomethyl)-3-methylisoxazole serves as a critical precursor in the synthesis of various isoxazole-fused heterocycles. Such compounds have significant potential in the development of new pharmaceuticals and materials. Roy et al. (2004) provided insights into the bromination of isoxazole derivatives, demonstrating their utility as substrates for heterocycle synthesis (Roy, Rajaraman, & Batra, 2004).

Antimicrobial Activity

Some derivatives of 4-Bromo-5-(bromomethyl)-3-methylisoxazole exhibit antimicrobial properties. Hui et al. (2010) synthesized various isoxazole-triazole derivatives and evaluated their antibacterial activities (Hui, Xu, Wang, Zhang, & Zhang, 2010).

Prodrug Synthesis

4-Bromo-5-(bromomethyl)-3-methylisoxazole is used in the synthesis of prodrugs, particularly those targeting hypoxic conditions like cancerous tumors. Lu et al. (2013) described its use in preparing SN29966, a hypoxia-selective irreversible pan-ErbB inhibitor, highlighting its importance in developing targeted cancer therapies (Lu, Ashoorzadeh, Anderson, Patterson, & Smaill, 2013).

Supramolecular Interactions

The bromine atoms in compounds like 4-Bromo-5-(bromomethyl)-3-methylisoxazole can mediate unique supramolecular interactions, which are essential in materials science and crystal engineering. Nestler, Schwarzer, & Gruber (2018) analyzed such interactions in anisole derivatives, underscoring the influence of bromine in molecular packing (Nestler, Schwarzer, & Gruber, 2018).

Green Synthesis Approaches

Environmental sustainability in chemical synthesis is increasingly important. Pourmousavi et al. (2018) demonstrated a green and efficient method for synthesizing isoxazol-5(4H)-one derivatives, highlighting the potential for eco-friendly approaches in the utilization of isoxazole derivatives (Pourmousavi, Fattahi, Ghorbani, Kanaani, & Ajloo, 2018).

Propriétés

IUPAC Name |

4-bromo-5-(bromomethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)9-8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMMMRKLFSUXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide](/img/structure/B3270640.png)

![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)

![N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3270691.png)